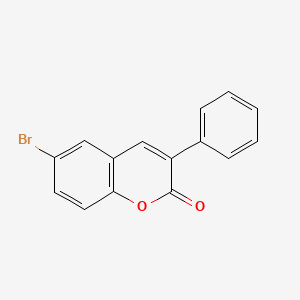

6-bromo-3-phenyl-2H-chromen-2-one

Description

The exact mass of the compound this compound is 299.97859 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDRDLGIASLNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of the 2h Chromen 2 One Scaffold

The 2H-chromen-2-one core, also known as coumarin (B35378), is a privileged scaffold in drug discovery. researchgate.netnih.govnih.gov This is attributed to its presence in numerous natural products and its ability to serve as a versatile platform for the development of synthetic compounds with a wide spectrum of pharmacological effects. atlantis-press.comfrontiersin.orgresearchgate.net Coumarin derivatives have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, anticoagulant, antimicrobial, antiviral, and antioxidant properties. researchgate.netnih.govnih.gov

The structural simplicity and stability of the chromen-2-one ring system, combined with its favorable bioavailability and low toxicity, make it an attractive starting point for the design of new therapeutic agents. nih.gov Researchers have successfully synthesized a vast library of coumarin analogues, each with unique biological profiles, by introducing various substituents onto the core structure. frontiersin.orgresearchgate.net This has led to the development of several clinically used drugs and a continuous exploration of new therapeutic possibilities. atlantis-press.comresearchgate.net

The Scientific Drive to Explore Halogenated and Phenyl Substituted Chromen 2 Ones

The Role of Halogenation

Halogenation is a well-established strategy in medicinal chemistry to improve the pharmacological properties of a molecule. thieme.de The introduction of halogen atoms, such as bromine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In the context of chromen-2-ones, halogenation has been shown to enhance their anticancer and antimicrobial activities. mdpi.comnih.govnih.gov For instance, studies have demonstrated that the presence of bromine at the C-6 position of the chromene scaffold can lead to an improvement in anticancer potency. nih.gov The regioselective introduction of halogens is crucial, as the position of the substituent can dramatically alter the compound's biological effects. thieme.de

The Influence of Phenyl Substitution

The addition of a phenyl group to the chromen-2-one structure, particularly at the 3-position, introduces a new dimension of structural diversity and biological potential. Phenyl-substituted chromones have been investigated for a variety of pharmacological activities, including anti-inflammatory and antimicrobial effects. researchgate.netnih.gov The phenyl ring can engage in various non-covalent interactions with biological macromolecules, thereby influencing the compound's mechanism of action. The synthesis of 2-phenyl-4-chromones, a class of flavonoids, has been a subject of interest for their potential antibacterial properties. researchgate.net

A Look Back: the Research Journey of 6 Bromo 3 Phenyl 2h Chromen 2 One Derivatives

The exploration of 6-bromo-3-phenyl-2H-chromen-2-one and its derivatives has evolved from the foundational understanding of coumarin (B35378) chemistry. Early research in this area was often centered on the synthesis of various substituted coumarins to explore their fundamental chemical properties and potential as dyes or analytical reagents.

A significant focus has been on using precursor molecules like 3-acetyl-6-bromo-2H-chromen-2-one and 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one as versatile starting materials for the synthesis of more complex heterocyclic systems. nih.govtandfonline.comsigmaaldrich.comnih.gov For instance, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, derived from 3-acetyl-6-bromo-2H-chromen-2-one, has been utilized to create a variety of fused heterocyclic compounds, including pyrazoles and pyrimidines. nih.govresearchgate.net These synthetic efforts have been driven by the quest for novel compounds with enhanced biological activities.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Phenyl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-bromo-3-phenyl-2H-chromen-2-one derivatives, ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques are utilized to assign the resonances of each proton and carbon atom, confirming the molecular framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a this compound derivative typically exhibits distinct signals for the aromatic protons of the coumarin (B35378) core and the phenyl substituent, as well as any other protons in the molecule. For instance, in the spectrum of 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, the aromatic protons appear as a multiplet in the range of δ 7.14–7.69 ppm, while specific protons on the pyrazole (B372694) and coumarin rings show characteristic signals, such as a singlet for H-5 of the coumarin ring at δ 8.16 ppm. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. In 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one, the carbon signals are observed in the aromatic region (δ 110.4–152.3 ppm), with the carbonyl carbon of the coumarin ring appearing at a characteristic downfield shift (δ 157.4 ppm). nih.gov The number of signals in the ¹³C-NMR spectrum indicates the number of unique carbon atoms in the molecule, which is a key piece of information for structural confirmation.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, further solidifying the structural assignment. ceon.rs For example, an HSQC spectrum would show direct correlations between protons and the carbons they are attached to, while an HMBC spectrum would reveal longer-range correlations, helping to piece together the entire molecular structure. ceon.rs NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation. ceon.rs

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | 6.74 (d, 1H, pyrazole-H4), 7.34–7.43 (m, 2H, Ar-H), 7.77 (d, 1H, pyrazole-H5), 7.96 (s, 1H, Ar-H5), 8.12 (s, 1H, Ar-H4), 11.42 (s, 1H, NH) | 110.4, 118.3, 120.4, 123.5, 127.4, 129.1, 130.8, 134.7, 140.0, 142.5, 152.3 (Ar-C), 157.4 (C=O) |

| 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | 6.70 (d, 1H, pyrazole-H4), 7.14–7.69 (m, 7H, Ar-H), 7.95 (d, 1H, pyrazole-H5), 8.16 (s, 1H, Ar-H5), 8.36 (s, 1H, Ar-H4) | Not explicitly provided in the search result. |

| 4-Phenyl-3-(phenylthio)-2H-chromen-2-one rsc.org | 7.55 - 7.50 (m, 1H), 7.48 - 7.43 (m, 3H), 7.38 (d, J = 7.6 Hz, 1H), 7.25 - 7.22 (m, 2H), 7.21 - 7.11 (m, 6H), 7.09 (dd, J = 8.0, 1.6 Hz, 1H) | 159.2, 158.9, 153.4, 135.0, 134.9, 132.2, 129.4, 129.1, 129.0, 128.6, 128.3, 128.2, 126.8, 124.4, 121.9, 120.5, 116.9 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds.

The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring in the coumarin core. This band typically appears in the range of 1710-1740 cm⁻¹. For instance, in 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, the C=O stretch is observed at 1728 cm⁻¹. nih.gov Other characteristic bands include those for C=C stretching of the aromatic rings, which are typically found in the region of 1600-1450 cm⁻¹, and the C-Br stretching vibration, which appears at lower frequencies. The presence of other functional groups, such as NH or OH, would give rise to additional characteristic absorption bands. For example, the IR spectrum of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one shows a band at 3286 cm⁻¹ corresponding to the N-H stretch. nih.gov

Interactive Data Table: Characteristic IR Frequencies for this compound Derivatives

| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | 1730 | 3286 (N-H), 1597 (C=N) |

| 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | 1728 | 1597 (C=N) |

| 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one nih.gov | 1730 | 1606 (C=N) |

| 4-Phenyl-3-(phenylthio)-2H-chromen-2-one rsc.org | 1727 | 3062 (=C-H), 1596 (C=C) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) confirms the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides valuable structural information. Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways, leading to the formation of characteristic fragment ions. A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, forming a benzofuran (B130515) radical ion. benthamopen.com For example, the mass spectrum of 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one shows the molecular ion peaks at m/z 366 and 368. nih.gov The study of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, helps to confirm the proposed structure. rsc.orgbenthamopen.com

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | 290, 292 (M⁺, M+2) | Not specified |

| 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | 366, 368 (M⁺, M+2) | Not specified |

| 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one nih.gov | 343, 345 (M⁺, M+2) | Not specified |

| 4-Phenyl-3-(phenylthio)-2H-chromen-2-one rsc.org | 330 (M⁺) | 105, 165, 225, 286, 313 |

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

For a derivative like 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one, a single-crystal X-ray diffraction study revealed that the molecule is approximately planar, with a small dihedral angle between the coumarin and thiazole (B1198619) rings. nih.gov The analysis also identified intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov In another example, 6-bromo-3-(dibromoacetyl)-2H-chromen-2-one, the coumarin group was found to be planar, with a specific dihedral angle relative to the dibromoacetyl group. researchgate.net Such detailed structural information is invaluable for understanding structure-property relationships.

Interactive Data Table: Crystallographic Data for a 6-Bromo-2H-chromen-2-one Derivative

| Parameter | 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one nih.gov | 6-Bromo-3-(dibromoacetyl)-2H-chromen-2-one researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 7.031 (4) | 7.999 (6) |

| b (Å) | 13.804 (8) | 6.794 (5) |

| c (Å) | 12.453 (7) | 22.442 (17) |

| β (°) | 90.047 (9) | 95.819 (12) |

| V (ų) | 1208.6 (12) | 1213.4 (16) |

| Z | 4 | 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the percentage of each element (carbon, hydrogen, nitrogen, etc.) in a sample, the empirical formula can be calculated. This experimental data is then compared to the theoretical elemental composition calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed formula.

For various derivatives of 6-bromo-2H-chromen-2-one, elemental analysis has been routinely used to confirm their composition. For example, for 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one, the calculated elemental composition for C₁₂H₇BrN₂O₂ was C, 49.51%; H, 2.42%; N, 9.62%. The experimentally found values were C, 49.48%; H, 2.41%; N, 9.47%, which are in excellent agreement with the calculated values, thus confirming the molecular formula. nih.gov

Interactive Data Table: Elemental Analysis Data for 6-Bromo-2H-chromen-2-one Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | C₁₂H₇BrN₂O₂ | C: 49.51, H: 2.42, N: 9.62 | C: 49.48, H: 2.41, N: 9.47 |

| 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one nih.gov | C₁₈H₁₁BrN₂O₂ | C: 58.88, H: 3.02, N: 7.63 | C: 58.64, H: 3.01, N: 7.48 |

| 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one nih.gov | C₁₃H₆BrN₅O₂ | C: 45.37, H: 1.76, N: 20.35 | C: 45.32, H: 1.59, N: 20.28 |

Advanced Analytical Methodologies (e.g., Electrochemical Studies for Interaction Mechanisms)

Beyond the standard spectroscopic techniques, advanced analytical methodologies can provide deeper insights into the properties and behavior of this compound derivatives. Electrochemical studies, for instance, can be used to investigate the redox properties of these compounds and their potential interaction mechanisms with biological targets like DNA.

A study on a derivative, 3-(6-bromo-2-oxo-2H-chromen-3yl-amino)-2-(3-chloro-phenyl)-thiazolidine-4-one, employed cyclic voltammetry to examine its electrochemical behavior. e-journals.in The study revealed an irreversible reduction peak, indicating a diffusion-controlled process involving one electron. e-journals.in Furthermore, by observing the changes in the electrochemical signals upon the addition of DNA, the study suggested an electrostatic interaction between the coumarin derivative and DNA. e-journals.in Such studies are crucial for understanding the potential biological activity of these compounds at a molecular level.

Computational and Theoretical Investigations of 6 Bromo 3 Phenyl 2h Chromen 2 One and Its Analogs

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 6-bromo-3-phenyl-2H-chromen-2-one, and a biological target, typically a protein or enzyme.

Studies on 3-phenylcoumarin (B1362560) analogs have demonstrated their potential as inhibitors for various enzymes. For instance, in the pursuit of potent Xanthine (B1682287) Oxidase (XO) inhibitors, molecular docking studies were crucial. A study on 3-arylcoumarins identified 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin as a highly potent XO inhibitor, with an IC50 value of 91 nM. researchgate.net Docking experiments with the crystal structure of the XO enzyme (PDB ID: 1FIQ) revealed that the binding site residues for a similar active compound, 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin, include Gln112, Cys150, Gly796, Gly797, Phe798, Arg912, Met1038, Gly1039, Gln1194, and Gly1260. researchgate.net For the even more potent bromo-phenyl derivative, two additional alanine (B10760859) residues (A1078 and A1079) contribute to a more compact packing within the binding site. researchgate.net The presence and position of the bromine atom on the 3-phenyl ring dramatically influences the inhibitory activity. researchgate.net

Similarly, 3-phenylcoumarin derivatives have been investigated as inhibitors of Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. A computational study highlighted the importance of the 3-phenyl moiety for MAO-B inhibition, with a hydrogen bond forming between the oxygen atom of the lactone ring and the Cys172 residue in the enzyme's active site. researchgate.net These docking studies provide a theoretical basis for the observed biological activities and guide the synthesis of analogs with improved potency. researchgate.nettandfonline.com

| Compound/Analog | Target Enzyme | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score |

| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | Xanthine Oxidase (XO) | Gln112, Cys150, Gly797, Phe798, Arg912 | - |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Xanthine Oxidase (XO) | Similar to above, plus A1078, A1079 | Docking Energy: -9.2 kcal/mol |

| 3-Phenylcoumarin derivative | Monoamine Oxidase B (MAO-B) | Cys172 (H-bond with lactone oxygen) | - |

| FG (Natural Product) | SARS-CoV-2 Mpro | HIS41, CYS145, GLU166, ARG188, GLN189 | -10.31 kcal/mol |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of molecules. These studies provide detailed information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are essential for profiling the electronic structure and predicting reactivity.

For coumarin (B35378) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze their physical and chemical characteristics. thenucleuspak.org.pk The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. thenucleuspak.org.pk

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution on the molecule, identifying regions prone to electrophilic and nucleophilic attacks. thenucleuspak.org.pk For coumarin derivatives, these calculations help in understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. thenucleuspak.org.pk Global reactivity descriptors, derived from FMO energies, further quantify the chemical reactivity and stability of these compounds. thenucleuspak.org.pk

| Parameter | Description | Typical Findings for Coumarin Analogs |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies based on substituents. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Varies based on substituents. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, showing sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. | Identifies preferred locations for intermolecular interactions. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and global softness, calculated from FMOs to predict reactivity. | Quantifies the stability and reactivity profile of the molecule. |

Reaction Mechanism Elucidation via Advanced Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like 3-phenylcoumarins. By modeling reactants, intermediates, transition states, and products, researchers can map out the energy profile of a reaction pathway.

The synthesis of 3-phenylcoumarins can be achieved through methods like the Perkin reaction. tandfonline.comvedantu.com Mechanistic studies suggest that the formation of the coumarin ring from salicylaldehyde (B1680747) doesn't follow the generally accepted intermolecular mechanism of the Perkin reaction. Instead, evidence points to a mechanism involving an exclusive base-catalyzed intramolecular aldol-type condensation of an O-acyl salicylaldehyde intermediate. sciforum.net For example, the reaction of O-α-phenylacetyl salicylaldehyde with triethylamine (B128534) (Et3N) affords 3-phenylcoumarin in high yield, corroborating the intramolecular pathway. sciforum.net

DFT calculations have been used to investigate related reactions, such as the Perkin-Mannich pathway, by modeling the transition state structures. researchgate.net Such calculations can determine the activation energies for different potential pathways, confirming the most favorable mechanism. For the dimerization of 3-acetylcoumarin (B160212) derivatives, DFT calculations were performed to clarify a proposed radical mechanism, investigating the effect of different substituents on the coumarin ring. mdpi.com These theoretical investigations provide a detailed understanding of the reaction coordinates and the factors controlling product formation, which is invaluable for optimizing synthetic protocols.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of candidates for experimental testing.

Virtual libraries of coumarin derivatives can be designed and screened against various biological targets. researchgate.netnih.gov The process typically starts with a large database of compounds, which can range from thousands to billions of molecules. nih.govchemrxiv.org These libraries are then subjected to a hierarchical filtering process. This often begins with applying drug-likeness filters, such as Lipinski's rule of five, to select for compounds with favorable pharmacokinetic properties. nih.gov

Subsequently, molecular docking is performed to predict the binding affinity of the remaining compounds to the target protein. nih.govnih.gov Compounds with the highest docking scores and the most favorable binding interactions are selected as "hits." For example, virtual screening of an in-house library against the SARS-CoV-2 main protease identified several potential inhibitors, with subsequent analysis of their binding energies (MMGBSA) and interaction stability through molecular dynamics simulations. nih.gov This methodology allows for the rapid identification of novel and potent lead compounds from vast chemical spaces, which can then be synthesized and evaluated experimentally. chemrxiv.org

Structure-Based Drug Design (SBDD) Approaches and Rational Optimization

Structure-Based Drug Design (SBDD) is a powerful strategy that uses the three-dimensional structural information of a biological target to design and optimize inhibitors. This rational approach is a cornerstone of modern medicinal chemistry and relies heavily on computational methods like molecular docking.

The process begins with the identification of a hit compound, often from an in silico screen or high-throughput screening campaign. Molecular docking studies then provide a detailed picture of how this hit molecule, such as a 3-phenylcoumarin derivative, binds to its target. researchgate.netnih.gov By analyzing the binding mode, key hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex, medicinal chemists can make informed decisions on how to modify the molecule to improve its properties.

For example, if a specific part of the ligand is in a loose-fitting pocket, adding a bulky group at that position could enhance van der Waals interactions and improve binding affinity. nih.gov Conversely, if a polar group on the ligand is in a hydrophobic pocket, replacing it with a nonpolar moiety could be beneficial. This iterative cycle of design, synthesis, and biological testing, guided by computational insights, is a hallmark of SBDD. Studies on coumarin-based inhibitors for targets like histone deacetylase (HDAC) and carbonic anhydrase have successfully used this approach to develop compounds with nanomolar potency and improved selectivity. nih.govnih.gov

Biological Activity and Mechanistic Studies of 6 Bromo 3 Phenyl 2h Chromen 2 One Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 6-bromo-3-phenyl-2H-chromen-2-one have demonstrated notable anticancer and antiproliferative activities across a range of cancer cell lines. These compounds serve as a versatile starting point for the synthesis of more complex heterocyclic systems with enhanced biological efficacy.

Inhibition of Tumor Cell Proliferation in Various Cancer Cell Lines (in vitro studies: HepG2, MCF-7, HCT-116, NUGC, DLD1, HA22T, HONE1)

Extensive in vitro studies have confirmed the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, various heterocyclic compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one have shown activity against the human liver carcinoma cell line, HepG2. nih.govresearchgate.net Specifically, pyrazolo[1,5-a]pyrimidine, thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) derivatives exhibited promising antitumor activity against HepG2 cells. nih.govresearchgate.net

Similarly, derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one have been screened for their in vitro anticancer activity against six human cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HepG2), nasopharyngeal carcinoma (HONE1), and human breast cancer (MCF-7). mdpi.com Many of these synthesized compounds displayed significant cytotoxic effects. mdpi.com For example, a phenylacetohydrazonoyl bromide derivative was active against NUGC, DLD1, HepG2, and MCF-7 cell lines. mdpi.com Furthermore, certain bromo-4H-pyran derivatives showed high cytotoxic activity against most of these cancer cell lines. mdpi.com

| Derivative Type | Cancer Cell Line | IC50 (nM) | Reference |

| Phenylacetohydrazonoyl bromide | NUGC | 48 | mdpi.com |

| Phenylacetohydrazonoyl bromide | DLD1 | 60 | mdpi.com |

| Phenylacetohydrazonoyl bromide | HepG2 | 174 | mdpi.com |

| Phenylacetohydrazonoyl bromide | MCF-7 | 288 | mdpi.com |

| Thiazole with 4-chlorophenyl moiety | NUGC | 38 | mdpi.com |

| Thiazole with 4-chlorophenyl moiety | DLD1 | 163 | mdpi.com |

| Thiazole with 4-chlorophenyl moiety | HA22T | 120 | mdpi.com |

| Thiazole with 4-chlorophenyl moiety | HONE1 | 441 | mdpi.com |

| Bromo-4H-pyran derivative | NUGC | 29 | mdpi.com |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle. Studies have shown that these compounds can trigger apoptosis in cancer cells by disrupting the cell cycle. For instance, some derivatives have been found to cause cell cycle arrest in the G2/M phase, which is a critical checkpoint for cell division. nih.govnih.gov This arrest prevents cancer cells from proliferating and can ultimately lead to their demise. The induction of apoptosis is a key mechanism by which many chemotherapeutic agents exert their effects, and the ability of these coumarin (B35378) derivatives to activate this pathway underscores their therapeutic potential. nih.gov

Modulation of Oxidative Stress Pathways in Cancer Cells

Cancer cells often exhibit an altered redox balance compared to normal cells, and this can be exploited for therapeutic intervention. mdpi.com Some brominated compounds have been shown to induce oxidative stress in cancer cells, which can contribute to their anticancer effects. farmaciajournal.com Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures. nih.gov Certain phytochemicals can trigger ROS-mediated cytotoxicity and apoptosis in cancer cells. nih.gov The pro-oxidant potential of some brominated acetophenone (B1666503) derivatives has been demonstrated to be significant in Caco-2 tumor cells. farmaciajournal.com This suggests that the modulation of oxidative stress pathways may be a key component of the anticancer activity of this compound derivatives.

Inhibition of Angiogenesis and Metastasis Pathways

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov Some coumarin derivatives have been found to possess anti-angiogenic properties. nih.gov By inhibiting the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow and spread. nih.gov For example, warfarin, a well-known coumarin derivative, has been shown to reduce metastases from intestinal carcinomas. mdpi.com Furthermore, some chalcone (B49325) hybrids containing a bromo-indole moiety have displayed anti-angiogenic and anti-metastatic activity. nih.gov These findings suggest that targeting angiogenesis and metastasis pathways is another important mechanism through which this compound derivatives can exert their anticancer effects.

Differential Cytotoxicity and Selectivity Against Cancer Cell Lines vs. Normal Cells

A critical aspect of any potential anticancer agent is its selectivity, meaning its ability to kill cancer cells while sparing normal, healthy cells. nih.gov Studies on derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one have shown that while they exhibit significant cytotoxic effects against various cancer cell lines, they affect normal fibroblast cells to a much lesser extent. mdpi.com For instance, the IC50 values for normal fibroblast cells (WI38) were found to be significantly higher than those for the tested cancer cell lines, indicating a degree of selectivity. mdpi.com Similarly, research on other brominated derivatives has highlighted their low cytotoxicity against normal cell lines, such as the non-tumorigenic breast epithelial cell line MCF12F, while showing remarkable cytotoxicity against various tumor cell lines. farmaciajournal.com This differential cytotoxicity is a highly desirable characteristic for the development of safer and more effective cancer therapies. nih.gov

Efficacy in In Vivo Animal Models for Antitumor Effects

While in vitro studies provide valuable initial data, the ultimate test of a potential anticancer drug's efficacy lies in its performance in living organisms. Although extensive in vivo data for this compound derivatives are not widely available in the provided search results, the promising in vitro activity of these compounds justifies further investigation in animal models. The low cytotoxicity of some derivatives against normal cells in vitro suggests a potential for favorable in vivo toxicity profiles, which is a crucial factor for successful preclinical and clinical development.

Antimicrobial Activities

Derivatives of this compound have demonstrated notable antimicrobial properties, positioning them as potential candidates for new antimicrobial drugs.

A variety of this compound derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. For instance, studies on derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have shown promising results. tandfonline.com Specifically, compound 12a, a (2H-chromen-3-yl)thiazol-2-derivative, exhibited strong inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa. tandfonline.com Another derivative, 6-bromo-3-nitro-2-phenyl-2H-chromene, has also been investigated for its antibacterial potential. uni.lu

Furthermore, research into 3-nitro-2H-chromene derivatives has identified potent agents against multidrug-resistant (MDR) bacteria. nih.gov Mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values ranging from 8–32 μg/mL. nih.gov In contrast, tri-halogenated 3-nitro-2H-chromenes showed potent activity against S. aureus and S. epidermidis with MIC values between 1–8 μg/mL. nih.gov Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) was identified as a particularly effective agent against MDR strains of S. aureus and S. epidermidis, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 12a ((2H-chromen-3-yl)thiazol-2-derivative) | Pseudomonas aeruginosa | Strong Inhibition | Not Specified | tandfonline.com |

| Mono-halogenated nitrochromenes | Staphylococcal strains | Moderate | 8-32 | nih.gov |

| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcus aureus, Staphylococcus epidermidis | Potent | 1-8 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | MDR Staphylococcus aureus | Potent | 4 | nih.gov |

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that certain derivatives exhibit inhibitory activity against fungal pathogens. For instance, a series of novel 1,2,4-triazole (B32235) derivatives of chromenol were synthesized and evaluated for their antifungal activity against a panel of eight fungi, including Aspergillus species. nih.gov All the tested compounds demonstrated antifungal properties. nih.gov The most sensitive fungus was found to be Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent at the 4th position of the triazole ring was found to be particularly beneficial for antifungal activity. nih.gov Molecular docking studies suggested that the inhibition of sterol 14α-demethylase (CYP51) is a likely mechanism for the observed antifungal effects. nih.gov

The antimicrobial activity of many compounds is mediated through the generation of reactive oxygen species (ROS), which can cause significant damage to bacterial cells. nih.govmdpi.com ROS can lead to double-stranded DNA breaks, lipid peroxidation, and protein carbonylation, ultimately resulting in rapid bactericidal effects. nih.gov While the specific mechanisms for all this compound derivatives are not fully elucidated, the generation of ROS is a plausible pathway for their antimicrobial action. nih.govresearchgate.net The interaction between these compounds and bacterial cells can induce oxidative stress, a state that bacteria have evolved mechanisms to counteract. mdpi.com

Biofilm formation is a key virulence factor for many pathogenic bacteria, contributing to antibiotic resistance. nih.gov Targeting biofilm formation is therefore a promising strategy for developing new antibacterial therapies. Research has shown that certain coumarin derivatives can inhibit biofilm formation in Staphylococcus aureus. nih.gov Specifically, compounds with halogen substitutions on the phenyl ring, such as a 4-bromophenyl group, have demonstrated significant anti-biofilm activity. nih.gov This suggests that derivatives of this compound could also possess valuable antibiofilm properties, a research area that warrants further exploration.

Enzyme Inhibition and Related Biological Targets

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases.

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing the levels of neurotransmitters in the brain. nih.govresearchgate.net Several studies have focused on the synthesis of substituted chromenone derivatives and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijddd.comresearchgate.net

In one study, a series of 3,6-disubstituted and 3,4,6-trisubstituted 2H-2-chromenones were synthesized from 5-bromosalicylaldehyde. ijddd.comresearchgate.net The screening of these compounds revealed that some exhibited significant inhibitory activity against both AChE and BuChE. ijddd.com For example, compound 3n showed significant AChE inhibition, while compound 3d was a potent BuChE inhibitor. ijddd.com The inhibitory activities were compared to the standard drug galanthamine. ijddd.com

Another study on amino-7,8-dihydro-4H-chromenone derivatives highlighted their potential as selective BuChE inhibitors. nih.gov The amine and nitrile groups on the chromenone ring were identified as crucial for cholinesterase inhibition. nih.gov These findings underscore the potential of the this compound scaffold in designing novel and effective cholinesterase inhibitors for the treatment of neurodegenerative disorders.

Interactive Table: Cholinesterase Inhibition by this compound Derivatives

| Compound | Enzyme | Activity | Reference |

|---|---|---|---|

| 3n | Acetylcholinesterase (AChE) | Significant Inhibition | ijddd.com |

| 3g, 3h, 3j, 3k, 3m | Acetylcholinesterase (AChE) | Moderate Inhibition | ijddd.com |

| 3d | Butyrylcholinesterase (BuChE) | Potent Inhibition | ijddd.com |

| 3c, 3m | Butyrylcholinesterase (BuChE) | Moderate Inhibition | ijddd.com |

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a crucial enzyme in the biosynthesis of potent estrogens, such as estradiol (B170435) (E2), from their less active precursors like estrone (B1671321) (E1). nih.govnih.gov Overexpression of this enzyme is linked to the progression of estrogen-dependent diseases, including breast cancer and endometriosis. nih.govnih.gov Consequently, inhibiting 17β-HSD1 is a promising therapeutic strategy to reduce local estrogen levels. nih.gov

While the 3-phenylcoumarin (B1362560) scaffold is recognized as a basis for developing 17β-HSD1 inhibitors, specific studies focusing on this compound derivatives are limited. However, broader studies on related coumarins have been conducted. For instance, a set of 3-phenylcoumarin derivatives was tested for cross-reactivity against a panel of enzymes, including 17β-HSD1, to assess their selectivity. frontiersin.org This highlights the importance of the coumarin core in the design of specific enzyme inhibitors. frontiersin.org Research into other heterocyclic scaffolds, such as benzothiazoles linked to a phenyl ring, has yielded potent 17β-HSD1 inhibitors with IC₅₀ values in the nanomolar range, demonstrating that phenyl-substituted heterocyclic compounds are a promising avenue for inhibitor development. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition and Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. frontiersin.orgnih.gov Inhibition of MAO-B is a particularly important strategy in the management of neurodegenerative conditions such as Parkinson's disease, as it can increase dopamine levels in the brain. frontiersin.orgjyu.fi Derivatives of 3-phenylcoumarin have emerged as a promising class of potent and selective MAO-B inhibitors. frontiersin.orgnih.gov

The 3-phenylcoumarin scaffold is ideal for MAO-B inhibition, with many derivatives showing inhibitory concentrations in the nanomolar to micromolar range. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies reveal that substitutions on both the coumarin ring and the 3-phenyl ring are critical for activity and selectivity.

For example, the presence of a chlorine atom at the C6 position of the coumarin ring has been shown to enhance MAO-B inhibitory activity and selectivity compared to unsubstituted analogues. nih.gov Specifically, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent inhibitor with an IC₅₀ value of 1 nM, which is significantly more potent than the reference drug R-(-)-deprenyl. nih.govnih.gov Another potent derivative, 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one, exhibited an IC₅₀ value of 56 nM for MAO-B. frontiersin.orgresearchgate.net Generally, compounds with an unsubstituted C4 position on the coumarin ring are more active as MAO-B inhibitors. nih.gov For the 3-phenyl ring, substitutions at the meta and para positions are considered most favorable for potent inhibition. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity |

| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 1 | Selective for MAO-B |

| 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one | MAO-B | 56 | Selective for MAO-B |

| Phenyl-substituted coumarin derivatives | MAO-B | 570 - 760 | Significant inhibition |

This table presents a selection of 3-phenylcoumarin derivatives and their reported inhibitory activities against MAO-B. The data highlights the high potency achievable with this scaffold.

Inhibition of Glycosidases (e.g., α-Glucosidase)

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.govyoutube.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a key therapeutic approach for managing type 2 diabetes. nih.govfrontiersin.org

The coumarin scaffold is a known platform for developing α-glucosidase inhibitors. eurekaselect.com Studies have shown that 3-arylcoumarin derivatives can exhibit significant α-glucosidase inhibitory activity. nih.gov For instance, certain synthesized 3-arylcoumarins were found to be as potent as the standard anti-diabetic drug glibenclamide in in vivo models. nih.gov The hybridization of coumarins with other chemical moieties, such as hydrazones, has also produced potent α-glucosidase inhibitors, with some conjugates showing exceptional activity compared to the reference drug acarbose. nih.gov While these findings underscore the potential of the broader 3-arylcoumarin class, specific research focusing exclusively on this compound derivatives as α-glucosidase inhibitors is not extensively documented.

Inhibition of Other Enzymes (e.g., Carbonic Anhydrase, Tyrosinase, Sulfatase, Xanthine (B1682287) Oxidase, DNA Polymerase, Aldehyde Dehydrogenase 1A1)

The versatility of the coumarin scaffold extends to the inhibition of various other enzymes relevant to different pathologies.

Carbonic Anhydrase (CA): CAs are metalloenzymes that play a role in pH regulation and are implicated in diseases like glaucoma and cancer. nih.gov While coumarins are investigated as CA inhibitors, specific data on this compound derivatives is sparse. However, related sulfonamide-based inhibitors incorporating triazole rings have shown potent and selective inhibition against the tumor-associated hCA IX isoform. nih.gov

Xanthine Oxidase (XO): This enzyme is involved in purine (B94841) metabolism and its inhibition is a target for treating gout. Studies have shown that certain purine analogs, like 8-bromoxanthine, can act as inhibitors of xanthine oxidase. nih.gov While this indicates that bromo-substituted heterocyclic compounds can interact with the enzyme, direct inhibitory studies of this compound against XO are not widely reported.

Research on the inhibitory effects of this compound derivatives against tyrosinase, sulfatase, DNA polymerase, and aldehyde dehydrogenase 1A1 is not extensively covered in the available scientific literature.

Elucidation of Molecular Mechanisms of Enzyme Inhibition

Understanding how these derivatives bind to and inhibit enzymes at a molecular level is crucial for rational drug design. Molecular docking simulations have been instrumental in clarifying the structure-activity relationships for 3-phenylcoumarin-based MAO-B inhibitors. nih.gov

These studies suggest that the coumarin ring and its 3-phenyl substituent fit into the active site of MAO-B, forming key interactions with amino acid residues. nih.gov The binding mode often involves the inhibitor positioning itself within the enzyme's hydrophobic cavity. Docking analyses have revealed that interactions with crucial residues such as Tyr435, Tyr326, Cys172, and Gln206 are responsible for the inhibitory activity against MAO-B. nih.gov The orientation of the 3-phenylcoumarin within the active site, stabilized by hydrogen bonding and hydrophobic interactions, determines its potency and selectivity. nih.gov

For 17β-HSD1, some inhibitors are designed to be targeted-covalent (irreversible), which can offer a therapeutic advantage over reversible inhibitors by providing a more sustained effect. nih.gov The mechanism of MAO-B inhibition by its inhibitors can also contribute to neuroprotection by preventing the formation of reactive oxygen species (ROS) and toxic aldehydes that result from dopamine degradation. nih.gov

Anti-Inflammatory and Analgesic Activities (in vivo animal model studies)

Coumarin derivatives are well-known for their anti-inflammatory and analgesic properties. nih.gov The p38 MAPK signaling pathway is a key player in inflammation, and its inhibition is a viable strategy for treating inflammatory diseases. nih.gov A novel chromone (B188151) derivative, DCO-6, has demonstrated significant anti-inflammatory effects by reducing the production of inflammatory mediators like nitric oxide, IL-1β, and IL-6 in macrophage cell lines. nih.gov This effect was achieved by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov Furthermore, in an in vivo mouse model, DCO-6 protected against LPS-induced septic shock, confirming its anti-inflammatory potential. nih.gov

While these findings on a related chromone derivative are promising, specific in vivo studies on the anti-inflammatory and analgesic activities of this compound itself are limited in the reviewed literature.

Antioxidant Activities and Radical Scavenging Mechanisms

Coumarins are recognized for their beneficial effects on health, which are often linked to their antioxidant and radical-scavenging capabilities. sysrevpharm.org These compounds can mitigate oxidative stress, which is implicated in numerous chronic diseases. nih.gov The antioxidant effects of coumarins are multifaceted and include direct scavenging of reactive oxygen species (ROS), chelation of transition metals like iron and copper that catalyze free radical formation, and inhibition of ROS-producing enzymes such as xanthine oxidase. nih.gov

The 3-phenylcoumarin structure is particularly effective as an antioxidant. The presence of hydroxyl groups on the scaffold significantly enhances its radical-scavenging activity. nih.gov For example, 8-hydroxy-3-(4′-hydroxyphenyl)coumarin has demonstrated remarkable antioxidant capacity, showing high percentages of scavenging activity against hydroxyl, DPPH, and superoxide (B77818) radicals. nih.gov

The primary mechanisms by which phenolic antioxidants like hydroxylated coumarins exert their effects include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). researchgate.net Computational studies using density functional theory (DFT) help to elucidate the structural and energetic aspects of the O-H bond dissociation, which is central to these scavenging mechanisms. researchgate.net The position and number of hydroxyl groups on the 3-phenylcoumarin structure are critical in determining the reactivity and the preferred antioxidant mechanism. researchgate.net

| Compound Derivative | Antioxidant Assay | Result |

| 8-hydroxy-3-(4′-hydroxyphenyl)coumarin | Oxygen Radical Absorbance Capacity (ORAC-FL) | 13.5 |

| 8-hydroxy-3-(4′-hydroxyphenyl)coumarin | Hydroxyl Radical Scavenging | 100% |

| 8-hydroxy-3-(4′-hydroxyphenyl)coumarin | DPPH Radical Scavenging | 65.9% |

| 8-hydroxy-3-(4′-hydroxyphenyl)coumarin | Superoxide Radical Scavenging | 71.5% |

| 2'- or 4'-Methoxy derivatives of 4-hydroxy-3-phenylcoumarins | DPPH & ABTS Radical Scavenging | Higher capacity than 4-hydroxycoumarin |

This table summarizes the antioxidant performance of selected hydroxylated 3-phenylcoumarin derivatives in various assays, demonstrating their potent radical-scavenging abilities.

Antiretroviral Activity Research

There is currently no available research data or published literature concerning the antiretroviral activity of this compound or its derivatives.

Molecular Interactions with DNA as a Potential Drug Target

There is currently no available research data or published literature detailing the molecular interactions of this compound with DNA.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo 3 Phenyl 2h Chromen 2 One Derivatives

Influence of Bromine Substitution at Position 6 on Biological Activity and Reactivity

The presence of a bromine atom at the 6-position of the 3-phenylcoumarin (B1362560) core is a key determinant of the molecule's biological and chemical properties. This substitution can enhance the potency and selectivity of the compound for various biological targets. For instance, in the context of P2Y6 receptor antagonists, a 6-bromo analogue of 3-nitro-2-(trifluoromethyl)-2H-chromene was found to be a moderately potent antagonist. nih.gov This suggests that the 6-position is a suitable site for modification without losing affinity for the receptor. nih.gov

Furthermore, theoretical studies on (E)-3-(2-phenylhydrazineylidene)chromane-2,4-dione and its bromine-substituted counterpart have shown that the bromo-substituted version is more stable and reactive. researchgate.net This increased reactivity can be attributed to the electron-withdrawing nature of the bromine atom, which can influence the electron distribution within the chromene ring system.

In the development of monoamine oxidase (MAO) inhibitors, the position of the bromine atom is crucial. While some studies have focused on bromine at other positions, the effect of substitution at the 6-position of 4-hydroxy-3-phenylcoumarins has been noted to improve inhibitory activity against MAO-B when a chlorine atom is present, suggesting that halogen substitution at this position is generally favorable. nih.gov

Impact of Phenyl Substitution at Position 3 on Pharmacological Profile and Target Binding

The phenyl group at the 3-position of the coumarin (B35378) ring is a significant contributor to the pharmacological profile of these compounds. The orientation and substitution pattern of this phenyl ring can dramatically alter the compound's interaction with target proteins. For example, in the study of MAO-B inhibitors, derivatives with a phenyl group at position 3 have shown better results than those with a phenyl at position 4. nih.gov

The substitution on the 3-phenyl ring itself is also critical. For instance, a methoxy (B1213986) group at the 3'-position of the phenyl ring has been identified as a feature in dual-acting inhibitors of both MAO-A and MAO-B. nih.gov Similarly, a dimethylcarbamate (B8479999) group at the 3'-position of a 6-methyl-3-phenylcoumarin derivative resulted in a highly potent and selective MAO-B inhibitor. nih.gov

In the context of P2Y6 receptor antagonists, replacing the trifluoromethyl group at the 2-position with a phenyl group led to a tenfold decrease in affinity, highlighting the specific requirements of the binding pocket. nih.gov This underscores the importance of the substituent at position 3 in directing the molecule to its intended biological target and modulating its activity.

Role of Additional Substituents and Heterocyclic Fusions on Potency, Selectivity, and Biological Spectrum

For example, a study on 3-acetyl-6-bromo-2H-chromen-2-one as a precursor for new heterocycles revealed that derivatives such as pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles exhibited promising antitumor activity against a human liver carcinoma cell line (HEPG2-1). nih.govresearchgate.net The specific nature of the fused heterocyclic ring system was found to be a critical determinant of cytotoxic potency. nih.gov

In the pursuit of MAO inhibitors, the addition of a methoxy group at the 8-position of a 6-bromo-3-(4'-methoxyphenyl)coumarin resulted in a highly potent inhibitor. nih.gov This demonstrates that even small modifications to the core structure can lead to significant gains in activity. The introduction of various side chains, as seen in coumarin-chalcone hybrids, can also modulate the inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

The following table summarizes the antiproliferative activity of some heterocyclic derivatives of 6-bromo-2H-chromen-2-one:

| Compound | Fused Heterocycle | IC50 (µM) against HEPG2-1 |

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 |

| 23g | Thiazole (B1198619) | 3.50 |

| 18a | 1,3,4-Thiadiazole (B1197879) | 4.90 |

| 12a | Pyrazole (B372694) | 8.20 |

| 8a | Pyrazole | 9.80 |

| 7b | Pyrazolo[1,5-a]pyrimidine | 10.0 |

| 7e | Pyrazolo[1,5-a]pyrimidine | 12.8 |

| 18f | 1,3,4-Thiadiazole | 13.0 |

| 7a | Pyrazolo[1,5-a]pyrimidine | 14.2 |

| 7d | Pyrazolo[1,5-a]pyrimidine | 14.6 |

| 13a | Isoxazole | 15.3 |

| 23d | Thiazole | 15.5 |

| 12b | Pyrazole | 17.1 |

| 18c | 1,3,4-Thiadiazole | 17.4 |

| 23c | Thiazole | 9.10 |

| Doxorubicin (reference) | 1.40 |

Data sourced from a study on the utility of 3-acetyl-6-bromo-2H-chromen-2-one for the synthesis of new heterocycles as potential antiproliferative agents. nih.gov

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in 6-bromo-3-phenyl-2H-chromen-2-one derivatives, including their conformation and stereochemistry, plays a crucial role in their biological activity. The relative orientation of the phenyl ring with respect to the coumarin nucleus can influence how the molecule fits into the binding site of a biological target.

For instance, in the case of trans-2-phenyl-2,3-dihydrobenzofurans, which share structural similarities with the coumarin scaffold, the stereochemistry is a key factor in their antileishmanial activity. mdpi.com While direct conformational studies on this compound are not extensively detailed in the provided results, the principles of conformational restriction and stereochemical control are fundamental in drug design.

Computational methods, such as those used in 3D-QSAR studies, implicitly account for the conformational preferences of molecules when building predictive models. mdpi.comnih.gov The predicted collision cross-section values for related compounds also provide insights into their three-dimensional shape, which is a critical aspect of molecular recognition. uni.lu

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These approaches are valuable for understanding the key structural features required for activity and for designing new, more potent compounds.

Several QSAR studies have been performed on chromone (B188151) and coumarin derivatives, providing insights that can be extrapolated to the this compound scaffold. For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model, indicating that dihydroxy substitution on the A ring and a benzoyl group at position 3 were important for radical scavenging activity. nih.gov

In another study on 3-iodochromone derivatives as potential fungicides, a 2D-QSAR analysis identified several descriptors, such as DeltaEpsilonC and T_2_Cl_6, that influence fungicidal activity. frontiersin.org Similarly, a QSAR study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans highlighted the superiority of 3D-QSAR models in explaining and predicting biological activity. mdpi.com These studies demonstrate the power of QSAR and cheminformatics in rational drug design, allowing for the prediction of activity and the prioritization of synthetic targets.

Ligand Efficiency and Drug-likeness Profiling in Relation to Structural Modifications

Ligand efficiency (LE) is a metric used in drug discovery to assess how well a compound binds to its target, taking into account its size. It is calculated as the binding affinity (pIC50 or pKi) divided by the number of non-hydrogen atoms. Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans.

While specific ligand efficiency and drug-likeness data for this compound were not found in the search results, the principles can be applied to the structural modifications discussed. For example, the addition of large heterocyclic systems to the core structure, as seen in some of the anticancer derivatives, would increase the molecular weight. nih.gov For these compounds to have good ligand efficiency, the increase in binding affinity would need to be substantial.

The introduction of polar groups, such as hydroxyl or carboxyl groups, can affect drug-likeness by influencing properties like solubility and membrane permeability. The various substitutions on the 3-phenyl ring and the coumarin core would need to be balanced to maintain favorable drug-like properties, often guided by heuristics such as Lipinski's rule of five. The development of selective PI3Kα inhibitors from a 6H-benzo[c]chromen series highlights the importance of optimizing pharmacokinetic properties alongside inhibitory potency to identify preclinical candidates. nih.gov

Advanced Research Applications and Future Perspectives of 6 Bromo 3 Phenyl 2h Chromen 2 One Derivatives

Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the coumarin (B35378) scaffold, a core component of 6-bromo-3-phenyl-2H-chromen-2-one, makes its derivatives promising candidates for the development of fluorescent probes and chemical sensors. These molecules can be engineered to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with specific analytes. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various chemical species.

Research has shown that hetarylchromones, which are structurally related to the compound of interest, possess interesting spectral properties due to the influence of the heterocyclic fragment on the molecule's electronic structure. semanticscholar.org This suggests that modifications to the this compound structure could be strategically employed to create probes for a wide array of analytical applications. The development of such probes holds significant potential for various fields, including environmental monitoring, biomedical diagnostics, and cellular imaging.

Applications in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can induce cell death, particularly in cancer cells. mdpi.com The core structure of this compound, the coumarin ring system, has been explored for its potential in PDT.

For a compound to be an effective photosensitizer, it should possess several key characteristics, including strong absorption in the therapeutic window (630–850 nm), a high quantum yield of ROS generation, low toxicity in the absence of light, and selective accumulation in target tissues. mdpi.com While rhodamine derivatives have been investigated as photosensitizers, their effectiveness can be limited. nih.gov However, the introduction of heavy atoms, such as selenium, into similar dye structures has been shown to increase phototoxicity, a desirable trait for PDT agents. nih.gov

Recent studies have focused on developing nucleobase analogs as metal-free photosensitizers for PDT. chemrxiv.org For instance, 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) has demonstrated excellent photodynamic efficacy in melanoma cell lines, localizing in the mitochondria and inducing cell death upon photoactivation. chemrxiv.org This highlights the potential for designing derivatives of this compound that incorporate features to enhance their photosensitizing properties for applications in PDT.

Rational Drug Design and Lead Optimization Strategies for Enhanced Efficacy and Specificity

The principles of rational drug design are pivotal in transforming a lead compound like this compound into a therapeutic candidate with improved efficacy and specificity. researchgate.net This process involves a deep understanding of the biological target and the application of computational and synthetic chemistry to modify the lead structure.

Lead Optimization: A primary goal of lead optimization is to enhance the binding affinity of a compound to its target while improving its pharmacokinetic profile. scienceopen.com However, this often leads to an increase in molecular weight and lipophilicity, which can negatively impact drug-like properties. scienceopen.com Therefore, strategies such as structural simplification, where non-essential parts of the molecule are removed, can be employed to create more efficient and less toxic drug candidates. scienceopen.com

Computer-aided drug design, including techniques like free energy perturbation (FEP) calculations, can guide the optimization process by predicting the impact of structural modifications on binding affinity. nih.gov This allows for a more focused and efficient synthetic effort.

Docking-Assisted Hybridization: One successful strategy in rational drug design is the hybridization of different pharmacophores to create a single molecule with multiple desired activities. For example, a docking-assisted hybridization approach was used to design aminocoumarins as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in Alzheimer's disease. acs.org

By following a structured design process, researchers can systematically explore modifications to the this compound scaffold to develop potent and selective inhibitors for various therapeutic targets.

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches for Sustainable Production

The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on developing novel, efficient, and environmentally friendly methods.

Novel Synthetic Routes: Researchers are continuously exploring new synthetic pathways to access a diverse range of coumarin derivatives. For example, 3-bromoacetylcoumarin has been utilized as a versatile starting material for the synthesis of various heterocyclic compounds incorporating the coumarin scaffold, such as pyran, pyridine, thiophene, thiazole (B1198619), and pyrazole (B372694) derivatives. mdpi.com Similarly, 3-acetyl-6-bromo-2H-chromen-2-one serves as a key intermediate for creating a variety of new heterocyclic compounds with potential biological activities. nih.govresearchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize the use and generation of hazardous substances. eurekaselect.com These approaches include the use of:

Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields. eurekaselect.comresearchgate.netnih.gov

Alternative Catalysts: The use of natural, biodegradable catalysts like lemon juice is being explored as an eco-friendly alternative to traditional, often toxic, catalysts. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and environmental impact. eurekaselect.com

Renewable Energy Sources: Concentrated solar radiation is being investigated as a clean and renewable energy source for driving chemical reactions. nih.gov

By embracing these green chemistry principles, the synthesis of this compound derivatives can be made more sustainable and environmentally responsible.

Investigation of Emerging Biological Targets and Untapped Therapeutic Areas

The versatile chromen-2-one scaffold, present in this compound, provides a foundation for exploring a wide range of biological targets and therapeutic areas beyond those already established.

Anticancer Activity: Numerous studies have demonstrated the potential of coumarin derivatives as anticancer agents. mdpi.comnih.gov For example, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have shown promising antiproliferative activity against liver carcinoma cells. nih.govresearchgate.net The exploration of new heterocyclic derivatives of this compound could lead to the discovery of novel anticancer drugs with improved efficacy and selectivity. mdpi.comresearchgate.net

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer. Researchers have synthesized coumarin derivatives linked to 1,2,3-triazoles that act as potent inhibitors of specific CA isoforms, such as CA IX and CA XIII, which are associated with tumorigenesis. nih.gov This suggests that the this compound scaffold could be a starting point for developing novel CA inhibitors.

Neuroprotection: The cAMP-response-element (CRE) binding protein 1 (CREB) signaling pathway plays a crucial role in neuronal survival and plasticity. Downregulation of this pathway is implicated in neurodegenerative diseases like Alzheimer's. nih.gov A novel synthetic coumarin-chalcone derivative has been shown to activate CREB-mediated neuroprotection in cellular models of Alzheimer's disease, suggesting that derivatives of this compound could be investigated for their potential as neuroprotective agents. nih.gov

Multitarget-Directed Ligand Design Based on the Chromen-2-one Scaffold

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred the development of multitarget-directed ligands (MTDLs). researchgate.netnih.gov This approach aims to design single molecules that can interact with multiple biological targets involved in the disease pathology, potentially leading to enhanced therapeutic effects. researchgate.net

The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry and has been successfully utilized as a basis for designing MTDLs. acs.orgresearchgate.netresearchgate.net For instance, researchers have developed chromone-based derivatives that act as dual inhibitors of monoamine oxidase B (MAO-B) and cholinesterases, both of which are key targets in Alzheimer's disease. acs.orgresearchgate.netnih.gov

The design strategy often involves combining the chromen-2-one core with other pharmacophores known to interact with specific targets. researchgate.net By carefully selecting and linking these molecular fragments, it is possible to create novel MTDLs with tailored activity profiles. The this compound scaffold, with its potential for chemical modification at various positions, represents a valuable starting point for the rational design of new MTDLs for complex diseases.

Q & A

Basic: What synthetic methodologies are optimal for introducing the bromine substituent in 6-bromo-3-phenyl-2H-chromen-2-one?

Answer: Bromination of the coumarin scaffold can be achieved using electrophilic brominating agents like -bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeCl) under mild conditions . Solvent choice (e.g., DCM or CCl) and temperature control (0–25°C) are critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Validate the product using -NMR (characteristic downfield shift at ~δ 8.2 ppm for the aromatic proton adjacent to Br) and HRMS.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- -/-NMR : Confirm regiochemistry via coupling patterns (e.g., singlet for H-5 due to Br at C-6) and DEPT-135 for quaternary carbons.

- FT-IR : Look for at ~1700–1750 cm and at ~550–650 cm.

- XRD : Resolve ambiguities in substitution patterns (e.g., Br position) via single-crystal analysis using SHELXL .

- LC-MS : Confirm molecular ion peaks ( [M+H] ≈ 317.0).

Advanced: How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

Answer: Employ graph set analysis (Bernstein et al., 1995) to categorize intermolecular interactions:

- Descriptors : Use , , and (e.g., for a six-membered ring motif).

- Software : SHELXL refines H-bond distances/angles; Mercury or PLATON visualizes networks.

- Case Study : In the chloroform solvate (), Br···O interactions () and C–H···π stacking stabilize the lattice.

Advanced: How to resolve discrepancies between crystallographic and spectroscopic data during structure validation?

Answer:

- Step 1 : Cross-validate XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G**).

- Step 2 : Check for twinned crystals or disorder using R and GooF metrics in SHELXL .

- Step 3 : Reconcile NMR chemical shifts with XRD torsional angles (e.g., dihedral angles between coumarin and phenyl groups affect -NMR splitting).

Advanced: What experimental design considerations are critical for assessing the biological activity of this compound derivatives?

Answer:

- Target Selection : Prioritize enzymes with coumarin-binding pockets (e.g., kinases, cytochrome P450).

- Assay Design : Use fluorescence quenching for IC determination (λ = 320 nm, λ = 400 nm).

- Controls : Include warfarin (known anticoagulant) and unsubstituted coumarin for baseline comparison.

- Cytotoxicity : Validate selectivity via MTT assays on non-target cell lines .

Advanced: How to address challenges in refining disordered solvent molecules in this compound crystal structures?

Answer:

- SQUEEZE (PLATON) : Model electron density for disordered solvents (e.g., chloroform in ) .

- Constraints : Apply ISOR/DFIX commands in SHELXL to stabilize thermal parameters.

- Validation : Check residual density (<1 e/Å) and R (<5% higher than R).

Advanced: What computational tools complement experimental data for electronic structure analysis of this compound?

Answer:

- DFT : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity (e.g., Br as electrophilic site).

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic regions.

- Docking (AutoDock Vina) : Simulate ligand-protein interactions (e.g., with human serum albumin for pharmacokinetic studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.